Cas no 35170-30-0 (Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?))

Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?) structure
35170-30-0 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?)
N.o CAS:35170-30-0
MF:C10H12K3N5O10P2
MW:541.472206115723
CID:323473
PubChem ID:22807555
Update Time:2025-04-19

Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?) Propriedades químicas e físicas

Nomes e Identificadores

    • Adenosine5'-(trihydrogen diphosphate), potassium salt (9CI)
    • Adenosine diphosphate potassium salt
    • Adenosine 5'-diphosphate potassium salt
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt (9CI)
    • potassium adenosine diphosphate
    • 70285-70-0
    • Potassium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
    • Potassium((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyldiphosphate
    • tripotassium ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt
    • EINECS 252-416-9
    • potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • C10-H15-N5-O10-P2.x-K
    • tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
    • 35170-30-0
    • C10H15N5O10P2.xK
    • Adenosine 5'-diphosphate potassium salt
    • Adenosine diphosphate potassium salt
    • Adenosine-5''-diphosphoric acid potassium salt
    • Adenosine 5'-diphosphoric acid/potassium,(1:x) salt
    • Adenosine 5'-(trihydrogen diphosphate), potassium salt (1:?)
    • Inchi: 1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
    • Chave InChI: VUMWUMOJSGMZBE-MSQVLRTGSA-K
    • SMILES: [K+].[K+].[K+].P(=O)([O-])(OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Propriedades Computadas

  • Massa Exacta: 540.897
  • Massa monoisotópica: 540.897
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 618
  • Contagem de Unidades Ligadas Covalentemente: 4
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 241A^2
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.